molecular formula C14H12S B8578070 1,2-Diphenylethanethione

1,2-Diphenylethanethione

Cat. No.: B8578070
M. Wt: 212.31 g/mol
InChI Key: WGNHYOSRJXYRMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Diphenylethanethione (C₁₄H₁₀S₂) is a sulfur-containing analogue of 1,2-diphenylethanedione (benzil), where the two ketone oxygen atoms are replaced by thioketone groups (C=S). While direct experimental data on this compound are scarce in the provided literature, its structural similarities to well-studied diaryl ethane derivatives allow for informed comparisons. Thioketones, in general, exhibit distinct photochemical behavior and nucleophilic reactivity compared to their ketone counterparts, making them valuable in organic synthesis and materials science .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physical Properties

Key physical properties of 1,2-diphenylethanethione and related compounds are compared below:

Compound Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Features
This compound* C₁₄H₁₀S₂ 258.36 N/A N/A Hypothetical thioketone analogue
1,2-Diphenylethanedione C₁₄H₁₀O₂ 210.23 154.0 - Classic diketone (benzil)
1,2-Diphenylethane C₁₄H₁₄ 182.26 51.5 270.3 Hydrocarbon (bibenzyl)
Diphenylacetylene C₁₄H₁₀ 178.23 312.4 - Alkyne with high thermal stability
Diphenyl ether C₁₂H₁₀O 170.21 32.1 233.9 Ether with low polarity

Key Observations :

  • 1,2-Diphenylethanedione (benzil) has a high melting point (154°C), typical of rigid, planar diketones .
  • Diphenylacetylene exhibits exceptional thermal stability (mp 312.4°C), attributed to its linear, conjugated structure .
  • 1,2-Diphenylethane (bibenzyl) is a flexible hydrocarbon with lower melting and boiling points, reflecting weaker van der Waals interactions .

Reactivity and Spectral Characteristics

1,2-Diphenylethanedione vs. Thioketones

  • Nucleophilic Reactivity : Benzil readily forms hydrazones and oximes via nucleophilic attack at the carbonyl groups . Thioketones, however, exhibit enhanced electrophilicity due to the polarizable C=S bond, enabling faster reactions with amines and hydrazines .
  • Spectroscopy : Benzil’s IR spectrum shows strong C=O stretches near 1670 cm⁻¹, whereas thioketones display C=S stretches at lower frequencies (~1200–1050 cm⁻¹) . NMR spectra of benzil derivatives (e.g., dihydrazones) show distinct aromatic proton shifts due to conjugation effects .

Comparison with 1,2-Diphenylethane

  • Photoreactivity: Benzil undergoes Norrish-type photochemical reactions, while 1,2-diphenylethane lacks photoreactivity due to the absence of carbonyl groups .
  • Synthetic Utility: Benzil is a precursor to heterocycles (e.g., quinoxalines), whereas 1,2-diphenylethane is used as a solvent or plasticizer .

Research Findings and Data Gaps

  • Synthesis Challenges: Isolation of thioketones is complicated by their tendency to dimerize or oxidize. highlights similar challenges in isolating reactive intermediates like 1-phenylcyclobutanol .
  • Biological Activity : Analogues such as 1,5-diphenyl-1,3-pentenedione derivatives () demonstrate antiproliferative effects, suggesting that this compound derivatives could be explored for medicinal chemistry .
  • Thermal Stability : Thermolytic studies of deuterated 1,2-diphenylethane () reveal decomposition pathways that may differ for thioketones due to sulfur’s radical-stabilizing effects .

Properties

Molecular Formula

C14H12S

Molecular Weight

212.31 g/mol

IUPAC Name

1,2-diphenylethanethione

InChI

InChI=1S/C14H12S/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2

InChI Key

WGNHYOSRJXYRMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=S)C2=CC=CC=C2

Origin of Product

United States

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